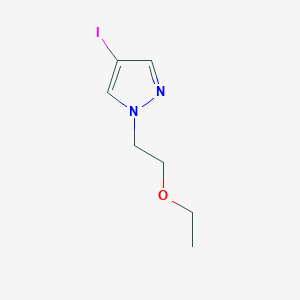

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No. B1444077

Key on ui cas rn:

1494045-74-7

M. Wt: 266.08 g/mol

InChI Key: MRCDBJRSMXGJBW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08883806B2

Procedure details

A 22 L 4-neck flask equipped with an mechanical stirrer, thermowell, N2 inlet and condenser was charged with 4-iodo-1H-pyrazole (14, 1.00 Kg, 5.16 mol) and toluene (10 L) and ethyl vinyl ether (18, 557 g, 740 mL, 7.73 mol, 1.5 equiv) was added. To the suspension 4 M HCl in dioxane (32 mL, 0.128 mol, 0.025 equiv) was added over 5 min with formation of a slightly thicker white suspension. The mixture was heated carefully to 35-40° C. at which point a mild exotherm to about 40° C. occurred with rapid dissolution of all solids to give a clear light yellow solution. The reaction mixture was heated at about 40° C. for an additional 0.5 hr until the GC analysis indicated the reaction was complete. The solution was allowed to cool to 25-30° C. and solid NaHCO3 (108 g, 1.29 mol, 0.25 equiv) was added. The suspension was stirred for 1 hr at room temperature to ensure the complete neutralization of HCl. The mixture was then filtered and the filtrate was concentrated under reduced pressure. The residual liquid was fractionally distilled to afford 1-(ethoxyethyl)-4-iodo-1H-pyrazole (20, 1.346 Kg, 1.373 Kg theoretical, 98%) as a pale yellow liquid (bp 89-93° at about 1 torr). For 20: 1H NMR (CDCl3, 250 MHz) δ ppm 7.61 (s, 1H), 7.47 (s, 1H), 5.46 (q, 1H, J=6.0 Hz), 3.48-3.23 (m, 2H), 1.60 (d, 3H, J=6.0 Hz), 1.11 (t, 3H, J=7.0 Hz); C7HHIN2O (MW, 266.08), LCMS (EI) m/e 267 (M++H).

[Compound]

Name

suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C(OCN1C2N=CN=C(C3C=NN([CH:29]([O:31][CH2:32][CH3:33])[CH3:30])C=3)C=2C=C1)(=O)C(C)(C)C.Cl.C([O-])(O)=O.[Na+]>O1CCOCC1.C1(C)C=CC=CC=1>[CH2:29]([O:31][CH2:32][CH2:33][N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1)[CH3:30] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=NNC1

|

|

Name

|

|

|

Quantity

|

740 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC

|

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

108 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension was stirred for 1 hr at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 22 L 4-neck flask equipped with an mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

occurred with rapid dissolution of all solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear light yellow solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated at about 40° C. for an additional 0.5 hr until the GC analysis

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 25-30° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was then filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residual liquid was fractionally distilled

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OCCN1N=CC(=C1)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.346 kg | |

| YIELD: PERCENTYIELD | 98% | |

| YIELD: CALCULATEDPERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |